molecular formula C6H11ClO B2794897 3-(2-Chloroethyl)oxolane CAS No. 1343065-24-6

3-(2-Chloroethyl)oxolane

Cat. No.: B2794897
CAS No.: 1343065-24-6
M. Wt: 134.6
InChI Key: UAPVJCWLMFDSPP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)oxolane typically involves the reaction of tetrahydrofuran with a chlorinating agent. One common method is the reaction of tetrahydrofuran with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroethyl)oxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include azidoethyl oxolane, thiocyanatoethyl oxolane, and alkoxyethyl oxolane.

    Oxidation: Products include oxirane derivatives.

    Reduction: The major product is ethyl oxolane.

Scientific Research Applications

3-(2-Chloroethyl)oxolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)oxolane involves its reactivity towards nucleophiles. The chloroethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The compound’s biological activity is attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    2-Methyloxolane: A sustainable solvent used in green chemistry.

    Tetrahydrofuran: A common solvent and starting material for synthesizing 3-(2-Chloroethyl)oxolane.

    Oxirane Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: this compound is unique due to its chloroethyl substituent, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(2-chloroethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPVJCWLMFDSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343065-24-6
Record name 3-(2-chloroethyl)oxolane
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